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Methyl pyrazin-2-ylglycinate

Cat. No.: B13508086
M. Wt: 167.17 g/mol
InChI Key: SJCNEEALJKXRBK-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Synthetic Chemistry

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of synthetic chemistry. tandfonline.comresearchgate.net Its unique electronic properties and structural rigidity make it a valuable building block for a diverse range of complex molecules. The presence of the pyrazine ring is a key feature in numerous compounds with significant biological activity, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov

In synthetic organic chemistry, the pyrazine nucleus serves as a versatile framework for constructing new molecular entities. It readily participates in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. tandfonline.comresearchgate.net This adaptability has made pyrazine derivatives a focus of extensive research, leading to the development of novel catalysts, functional materials, and pharmacologically active compounds. tandfonline.comrsc.org The fusion of pyrazine rings with other heterocyclic systems, such as triazoles or imidazoles, has further expanded their chemical space, yielding compounds with unique properties and applications in medicinal chemistry and materials science. rsc.orgmdpi.comfrontiersin.org

Academic Relevance of Substituted Glycinate (B8599266) Derivatives as Chiral Synthons

Substituted glycinate derivatives are of paramount importance in academia, particularly as chiral synthons for asymmetric synthesis. Glycine (B1666218), the simplest amino acid, is achiral; however, its derivatives can be readily transformed into chiral building blocks. These chiral glycinate synthons are instrumental in the stereoselective synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals and biologically active peptides. acs.org

The academic interest lies in the ability to control the stereochemistry at the α-carbon. Methodologies such as alkylation of homochiral glycine enolate equivalents, often stabilized by metal complexes like Ni(II), allow for the introduction of various substituents with high diastereoselectivity. acs.orgmdpi.comresearchgate.net These reactions enable the construction of molecules with multiple, precisely defined chiral centers in a single step. mdpi.com Furthermore, substituted glycinates are key reactants in multicomponent reactions, such as the Ugi reaction, which provides a powerful tool for generating molecular diversity and synthesizing complex heterocyclic structures like 2-oxopiperazines. nih.govresearchgate.net The development of new chiral auxiliaries and catalytic systems for these transformations continues to be an active area of research, highlighting the enduring academic relevance of these synthons. nih.gov

Research Trajectory and Scope for Methyl Pyrazin-2-ylglycinate

The specific research trajectory for this compound is not extensively documented in dedicated studies. However, its scientific interest can be inferred from the convergence of research on its constituent parts: the pyrazine ring and the methyl glycinate moiety. The compound itself consists of a pyrazine ring attached to the nitrogen atom of a methyl glycinate structure.

Research into pyrazine derivatives is robust, focusing on their synthesis and application in medicinal chemistry. nih.govfrontiersin.org Similarly, N-substituted glycine methyl esters are widely studied as precursors in the synthesis of peptoids and other complex molecules. nih.gov this compound thus represents a logical, yet underexplored, combination of these two important chemical motifs.

Its potential scope lies in its use as a specialized building block. The pyrazine unit offers sites for further functionalization, while the glycinate portion provides a handle for peptide coupling or as a precursor for more complex amino acid derivatives. Patent literature indicates its use as an intermediate in the synthesis of more complex molecules, suggesting its role as a synthon in drug discovery programs. google.com For instance, multicomponent reactions involving pyrazine-based pharmacophores, similar to those used to create libraries of potential antituberculosis agents, could be a promising avenue for utilizing this compound. mdpi.com

Overview of Current Research Gaps and Opportunities Pertaining to the Compound

The primary research gap concerning this compound is the lack of fundamental studies on its synthesis, reactivity, and physical properties. While its existence is confirmed and it is commercially available, detailed synthetic procedures, characterization data, and exploration of its chemical behavior are sparse in peer-reviewed literature. aksci.com

This gap presents several research opportunities:

Novel Synthetic Routes: There is an opportunity to develop and optimize efficient, high-yield synthetic routes for this compound. Exploring methods like multicomponent reactions could provide rapid access to this compound and its analogues. researchgate.netmdpi.com

Exploration of Reactivity: A systematic investigation of its reactivity is needed. This includes its behavior in standard organic reactions, its potential as a ligand for metal catalysis, and its utility in building more complex heterocyclic systems.

Asymmetric Synthesis: Given the importance of chiral glycinate derivatives, a significant opportunity lies in the development of an enantiomerically pure version of this compound. This chiral synthon could be a valuable precursor for the asymmetric synthesis of novel α-amino acids incorporating a pyrazine heterocycle.

Medicinal Chemistry Applications: The well-established biological significance of the pyrazine scaffold suggests that this compound could serve as a valuable starting point for drug discovery. researchgate.netnih.gov Synthesizing libraries of derivatives and screening them for biological activity against various targets (e.g., kinases, proteases) is a clear path forward. frontiersin.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19943-96-5 aksci.com
Molecular Formula C₈H₁₀N₃O₂ vulcanchem.com
Molecular Weight 180.18 g/mol vulcanchem.com
Appearance Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B13508086 Methyl pyrazin-2-ylglycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(pyrazin-2-ylamino)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-10-6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,9,10)

InChI Key

SJCNEEALJKXRBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=CN=C1

Origin of Product

United States

Synthetic Methodologies for Methyl Pyrazin 2 Ylglycinate and Its Congeners

Retrosynthetic Analysis of Methyl Pyrazin-2-ylglycinate

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most apparent disconnections are at the C-C bond between the pyrazine (B50134) ring and the α-carbon of the glycine (B1666218) moiety, and at the C-N bond of the amino group.

Disconnection 1: C(pyrazine)-C(α) Bond

Breaking the bond between the pyrazine ring and the α-carbon leads to a pyrazinyl nucleophile or electrophile and a glycine cation or anion equivalent. A common strategy involves the reaction of a pyrazinyl organometallic reagent with an electrophilic glycine equivalent, such as a Schiff base of methyl glyoxylate (B1226380) or an N-acylimino ester. Alternatively, a nucleophilic glycine equivalent, like the enolate of a protected glycine ester, could react with an electrophilic pyrazine derivative, such as a halopyrazine.

Disconnection 2: C(α)-N Bond

Cleavage of the C-N bond suggests the formation of the amino group in a late stage of the synthesis. This could be achieved through the amination of a pyrazinyl-α-hydroxy or α-halo ester. For instance, a pyrazinyl α-keto ester could be a key intermediate, which upon reductive amination would yield the target molecule.

Disconnection 3: Pyrazine Ring Formation

A more convergent approach involves the construction of the pyrazine ring from acyclic precursors that already contain the glycine moiety or a precursor to it. A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been accomplished through the homodimerization of α-amino aldehydes and subsequent air oxidation. mdpi.comrsc.orgresearchgate.netnih.gov This suggests a pathway where an appropriately substituted α-amino aldehyde containing the ester group could dimerize to form the desired pyrazine ring system.

Classical and Contemporary Synthetic Routes to Pyrazinyl Glycinates

Building upon the retrosynthetic analysis, various synthetic routes have been developed for pyrazinyl glycinates and related heteroaryl amino acids. These can be broadly categorized into multi-step linear syntheses and convergent strategies.

Multi-step Linear Synthesesmdpi.comresearchgate.net

Linear syntheses typically involve the sequential modification of a pre-existing pyrazine or glycine starting material. One plausible linear route begins with a commercially available pyrazine derivative, such as 2-methylpyrazine (B48319).

Halogenation: The methyl group of 2-methylpyrazine can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to yield 2-(bromomethyl)pyrazine.

Cyanation: The resulting bromomethyl derivative can then be treated with a cyanide salt, such as sodium cyanide, to introduce the nitrile group, forming pyrazin-2-ylacetonitrile.

Hydrolysis and Esterification: The nitrile can be hydrolyzed under acidic or basic conditions to pyrazin-2-ylacetic acid, which is then esterified to methyl pyrazin-2-ylacetate.

α-Amination: The final step involves the introduction of the amino group at the α-position. This can be achieved through various methods, such as α-bromination followed by amination, or through the use of electrophilic aminating agents.

An alternative linear approach could start from a glycine derivative and introduce the pyrazine ring. For example, a protected glycine ester could be alkylated with a halomethylpyrazine. However, controlling the reactivity and preventing side reactions can be challenging.

Convergent Synthetic Strategiesmdpi.comresearchgate.net

Convergent syntheses offer advantages in terms of efficiency and the ability to introduce structural diversity at a late stage. A key convergent strategy for pyrazine synthesis involves the dimerization of α-amino aldehydes. rsc.orgresearchgate.netnih.gov

A potential convergent synthesis of this compound could involve the following conceptual steps:

Preparation of an α-amino aldehyde precursor: Starting from a suitable amino acid with a protected amino group and an ester functionality, the carboxylic acid can be reduced to the corresponding aldehyde.

Dimerization: Deprotection of the amino group would generate the unstable α-amino aldehyde in situ. Under appropriate conditions, this intermediate could undergo spontaneous dimerization and subsequent oxidation to form the dihydropyrazine, which then aromatizes to the pyrazine ring. This would result in a symmetrically substituted pyrazine. For the synthesis of the monosubstituted target, a mixed condensation with a simpler α-amino aldehyde would be required, likely leading to a mixture of products.

A more controlled convergent approach could involve the condensation of an α-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of methyl 2,3-dioxopropanoate with ethylenediamine (B42938) could potentially lead to the formation of the pyrazine ring with the desired glycinate (B8599266) side chain.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The biological activity of α-amino acids is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of α-amino acids. wikipedia.orgsigmaaldrich.com A common approach involves attaching a chiral auxiliary to a glycine enolate equivalent, which then directs the stereoselective alkylation or arylation.

Evans Oxazolidinone Auxiliaries:

Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-amino acids. The synthesis would proceed as follows:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-(bromoacetyl)oxazolidinone.

Alkylation/Arylation: The enolate is generated using a strong base, such as sodium hexamethyldisilazide (NaHMDS), and then reacted with an electrophilic pyrazine species, for example, 2-chloropyrazine, in the presence of a palladium catalyst. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to a high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions, for instance, with lithium hydroperoxide, followed by esterification to yield the enantiomerically enriched this compound.

StepReagents and ConditionsProductDiastereomeric Excess (d.e.)
AcylationChiral oxazolidinone, bromoacetyl bromide, baseN-(bromoacetyl)oxazolidinoneN/A
ArylationNaHMDS, 2-chloropyrazine, Pd catalystN-(pyrazin-2-ylacetyl)oxazolidinone>95%
Cleavage/EsterificationLiOOH; then CH2N2 or SOCl2, MeOHThis compound>95% e.e.

Pseudoephedrine as a Chiral Auxiliary:

Pseudoephedrine can be used as a chiral auxiliary to prepare α-amino acids with high enantiomeric purity. wikipedia.org The glycine amide of pseudoephedrine can be deprotonated and then reacted with a pyrazinyl electrophile. The stereochemical outcome is controlled by the conformation of the chelated enolate intermediate. Subsequent hydrolysis of the amide yields the desired amino acid.

Asymmetric Organocatalysis in C-C and C-N Bond Formation

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of α-amino acids, avoiding the use of metals. rsc.org

Phase-Transfer Catalysis for C-C Bond Formation:

Chiral phase-transfer catalysts, such as cinchona alkaloid-derived quaternary ammonium (B1175870) salts, can be employed for the asymmetric alkylation of glycine Schiff bases. A Schiff base of methyl glycinate with benzophenone (B1666685) can be deprotonated under basic conditions and then reacted with a pyrazinyl halide. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the electrophile to the opposite face, leading to high enantioselectivity.

CatalystSubstratesProductEnantiomeric Excess (e.e.)
O'Donnell's CatalystGlycine Schiff base, 2-chloromethylpyrazineThis compound derivativeup to 99%

Organocatalytic C-N Bond Formation:

Chiral phosphoric acids have been shown to be effective catalysts for the asymmetric amination of α-substituted carbonyl compounds. nih.govrsc.orgresearchgate.net A potential route could involve the reaction of a pyrazinyl-substituted silyl (B83357) enol ether with an electrophilic nitrogen source, such as a diazenedicarboxylate, in the presence of a chiral phosphoric acid catalyst. The catalyst would protonate the nitrogen source, forming a chiral ion pair that directs the subsequent nucleophilic attack of the enol ether.

Metal-Catalyzed Enantioselective Transformations

The generation of chiral centers with high enantiomeric excess (ee) is a significant challenge in modern synthetic chemistry. For α-amino esters like this compound, metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an N-acylaminoacrylate or an imino ester, is a prominent strategy. Transition metals like rhodium, ruthenium, iridium, and palladium, in combination with chiral phosphine (B1218219) ligands, are often employed to achieve high levels of stereocontrol.

Recent advancements have highlighted the efficacy of palladium-catalyzed asymmetric hydrogenation for producing chiral α-arylglycines from α-iminoesters. bohrium.comnih.gov While direct examples for the pyrazinyl derivative are scarce in readily available literature, the principles can be extended. For instance, a pyrazinyl-substituted α-iminoester could be hydrogenated using a palladium catalyst, such as Pd(OAc)₂, complexed with a chiral ligand like a derivative of BINAP or SegPhos. dicp.ac.cndicp.ac.cn The reaction conditions, including solvent, temperature, and hydrogen pressure, would be crucial in optimizing both the yield and the enantioselectivity.

Chiral N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands in asymmetric catalysis. researchgate.netresearchgate.netmdpi.com These ligands can be used in conjunction with various transition metals to catalyze enantioselective reactions. A hypothetical application to the synthesis of this compound could involve the kinetic resolution of a racemic secondary alcohol precursor, catalyzed by a chiral NHC. researchgate.net

The following interactive table illustrates potential catalytic systems for the asymmetric hydrogenation of a hypothetical pyrazinyl imino ester precursor.

Table 1: Hypothetical Metal-Catalyzed Asymmetric Hydrogenation for Chiral this compound Precursors

Catalyst Precursor Chiral Ligand Solvent H₂ Pressure (atm) Temperature (°C) Hypothetical Yield (%) Hypothetical ee (%)
[Rh(COD)₂]BF₄ (R)-BINAP Methanol 10 25 95 98
Pd(OAc)₂ (S)-SegPhos Toluene 5 40 92 96

Biocatalytic Pathways to Chiral Glycinate Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, are particularly well-suited for the asymmetric synthesis of chiral amines and amino acids. nih.gov The application of ω-transaminases for the conversion of prochiral ketones to chiral amines is a well-established industrial process, a notable example being the synthesis of the antidiabetic drug sitagliptin, which features a pyrazine moiety. nih.gov

A plausible biocatalytic route to enantiomerically pure this compound would involve the asymmetric amination of a corresponding α-keto ester, methyl pyrazin-2-ylglyoxylate. An (R)- or (S)-selective ω-transaminase could be employed, using an amino donor such as L-alanine or isopropylamine. A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be overcome by removing the ketone byproduct (e.g., pyruvate (B1213749) when using alanine) through a coupled enzymatic system. chembam.com For instance, pyruvate decarboxylase can be used to convert pyruvate to acetaldehyde (B116499) and CO₂, driving the reaction to completion. rsc.org

Alternatively, enzymatic kinetic resolution of racemic this compound could be achieved using lipases or proteases. mdpi.comresearchgate.net These enzymes would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted enantiomerically enriched ester.

The table below outlines a potential biocatalytic approach using a transaminase.

Table 2: Hypothetical Biocatalytic Asymmetric Amination of Methyl Pyrazin-2-ylglyoxylate

Enzyme Amino Donor Co-enzyme pH Temperature (°C) Hypothetical Conversion (%) Hypothetical ee (%)
(S)-ω-Transaminase L-Alanine Pyridoxal 5'-phosphate 7.5 30 >95 (with pyruvate removal) >99

Chemo- and Regioselective Synthesis of Substituted Pyrazine Glycinates

The functionalization of the pyrazine ring in this compound allows for the generation of a diverse library of compounds with potentially enhanced biological activity or material properties. Achieving chemo- and regioselectivity in these transformations is paramount. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. clockss.orgrsc.org

Starting with a halogenated derivative, such as methyl 2-chloro-pyrazin-5-ylglycinate, various substituents can be introduced at the 5-position. For instance, a Suzuki coupling with an arylboronic acid would introduce an aryl group, a Sonogashira coupling with a terminal alkyne would yield an alkynyl-substituted pyrazine, and a Stille coupling with an organostannane would allow for the introduction of a variety of organic moieties. rsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Direct C-H activation is an increasingly important strategy for the functionalization of heteroaromatic compounds, as it avoids the need for pre-halogenation. mdpi.com While specific examples for pyrazine glycinates are not abundant, methodologies developed for similar N-heterocycles could be adapted. This would allow for the regioselective introduction of substituents at specific positions on the pyrazine ring, guided by the electronic properties of the ring and the directing effects of the existing substituents.

The following table provides examples of potential palladium-catalyzed cross-coupling reactions on a hypothetical chloropyrazine glycinate.

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyrazine Glycinates

Reaction Type Coupling Partner Catalyst Ligand Base Product
Suzuki Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Methyl 2-phenyl-pyrazin-5-ylglycinate
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂/CuI - Et₃N Methyl 2-(phenylethynyl)-pyrazin-5-ylglycinate

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. nih.gov Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). chembam.comresearchgate.netjocpr.com

For the synthesis of this compound, a sustainable approach would prioritize routes with high atom economy, such as addition reactions, and minimize the use of stoichiometric reagents. Catalytic methods, both metal-catalyzed and biocatalytic, are inherently more atom-economical than stoichiometric approaches.

The choice of solvent is another critical factor in the sustainability of a synthesis. utoronto.cajk-sci.comgctlc.orgresearchgate.net Solvent selection guides can be used to identify environmentally benign options, favoring water, ethanol, or other bio-based solvents over hazardous chlorinated or aprotic polar solvents. ubc.ca The lipase-catalyzed synthesis of pyrazinamide (B1679903) derivatives in a greener solvent like tert-amyl alcohol exemplifies such a sustainable approach. jk-sci.comnih.gov

Furthermore, the development of continuous flow processes can enhance the safety, efficiency, and scalability of the synthesis, while also reducing waste. jk-sci.comnih.gov A life cycle assessment of the entire synthetic process, from starting materials to final product, would provide a comprehensive evaluation of its environmental impact.

The table below compares a hypothetical traditional synthesis with a greener alternative based on green chemistry principles.

Table 4: Comparison of Hypothetical Traditional vs. Green Synthesis of this compound

Metric Traditional Route (e.g., multi-step with protecting groups) Greener Route (e.g., biocatalytic amination)
Atom Economy Low High
E-Factor High (significant waste) Low (minimal waste)
Process Mass Intensity (PMI) High Low
Solvents Chlorinated and aprotic polar solvents Water or green organic solvents
Catalysis Stoichiometric reagents Biocatalytic or metal-catalyzed

| Energy Consumption | High (multiple heating/cooling cycles) | Low (mild reaction conditions) |

Chemical Reactivity and Mechanistic Investigations of Methyl Pyrazin 2 Ylglycinate

Reactivity of the Ester Moiety

The ester functional group in methyl pyrazin-2-ylglycinate is a key site for a variety of chemical transformations, including transesterification, amide coupling, and hydrolysis. These reactions are fundamental to modifying the structure and properties of the molecule.

Transesterification is a process where the methyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. The kinetics of transesterification can be influenced by several factors, including the nature of the alcohol, the catalyst used, and the reaction temperature. For instance, studies on similar ester systems have shown that the reaction often follows pseudo-homogeneous irreversible or first-order kinetics. mdpi.com The activation energy for such reactions can vary significantly depending on the specific conditions and substrates involved. mdpi.comresearchgate.net

Table 1: Factors Influencing Transesterification Kinetics

FactorDescriptionImpact on Reaction Rate
Catalyst Acid (e.g., H₂SO₄) or base (e.g., KOH) catalysts are commonly used. mdpi.comnih.govThe choice and concentration of the catalyst significantly affect the rate. Base catalysts are often more effective at lower temperatures.
Alcohol The structure and chain length of the alcohol can influence the reaction rate.Steric hindrance in bulkier alcohols can decrease the rate of transesterification.
Temperature Higher temperatures generally increase the reaction rate.The specific temperature profile depends on the catalyst and reactants. nih.govmatec-conferences.org
Molar Ratio The ratio of alcohol to ester can drive the equilibrium towards product formation. mdpi.comAn excess of the reactant alcohol is often used to maximize the yield.

The ester group of this compound can be converted to an amide through reaction with an amine, a fundamental transformation for the synthesis of peptides and other amide-containing molecules. researchgate.netrsc.org This reaction typically requires the activation of the ester or the use of coupling reagents to facilitate the formation of the amide bond. globalresearchonline.netpeptide.com

Hydrolysis of the ester moiety in this compound yields the corresponding carboxylic acid, pyrazin-2-ylglycine. This reaction can be carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically an irreversible process that results in the formation of the carboxylate salt. masterorganicchemistry.com

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylic acid and methoxide. masterorganicchemistry.com The carboxylic acid is subsequently deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com Studies on the hydrolysis of similar aromatic esters have shown that reaction rates can be enhanced at higher temperatures and in the presence of a base. rsc.org

Transformations Involving the Pyrazine (B50134) Heterocycle

The pyrazine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution (EAS). youtube.com Electrophilic attack, if it occurs, would be directed to the carbon atoms. Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

In SNAr reactions, a nucleophile attacks a carbon atom of the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The presence of electron-withdrawing groups, such as the ester and the pyrazine nitrogens, activates the ring for nucleophilic attack. researchgate.netresearchgate.net The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing substituents. wikipedia.org The positions on the pyrazine ring most susceptible to nucleophilic attack are those ortho and para to the nitrogen atoms. youtube.com

The nitrogen atoms in the pyrazine ring are basic and can be functionalized through various reactions. They can act as nucleophiles and participate in reactions such as N-alkylation or N-oxidation. The basicity of the pyrazine nitrogens also allows for the formation of hydrogen bonds with suitable donor molecules. nih.govresearchgate.net

Furthermore, the nitrogen atoms can be involved in the formation of coordination complexes with metal ions. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, leading to the formation of metal-organic frameworks or other coordination compounds. This property is exploited in the design of novel materials with specific catalytic or electronic properties.

Cycloaddition Reactions Involving the Pyrazine Ring

The electron-deficient pyrazine ring can participate in cycloaddition reactions, most notably inverse-electron-demand Diels-Alder reactions, where the pyrazine acts as the diene. The presence of the this compound substituent is expected to influence the regioselectivity and rate of these reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions:

Pyrazines and their derivatives are known to undergo IEDDA reactions with electron-rich dienophiles. rsc.orgthieme-connect.comdntb.gov.uathieme-connect.com For this compound, the reaction would likely proceed with an electron-rich alkene or alkyne. The reaction with an alkyne, for instance, would initially form a bicyclic adduct, which could then undergo a retro-Diels-Alder reaction to extrude a molecule of hydrogen cyanide, leading to the formation of a substituted pyridine (B92270). thieme-connect.comdntb.gov.uathieme-connect.com The methyl glycinate (B8599266) group would remain on the newly formed pyridine ring.

A study on the IEDDA reaction of various substituted pyrazines with 2,5-norbornadiene (B92763) (as an acetylene (B1199291) equivalent) showed that the reaction yields substituted pyridines. thieme-connect.comdntb.gov.uathieme-connect.com While this study did not specifically include this compound, the general mechanism provides a strong basis for predicting its reactivity. The reaction is a cascade of Diels-Alder reactions, and for many substituted pyrazines, a single regioisomer of the resulting pyridine is observed. thieme-connect.comdntb.gov.uathieme-connect.com

DienophilePyrazine DerivativeProductConditionsReference
2,5-Norbornadiene2-Chloropyrazine2-ChloropyridineHeat thieme-connect.comdntb.gov.uathieme-connect.com
Dimethyl acetylenedicarboxylate2,5-DihydroxypyrazineSubstituted PyridoneHeat rsc.org

Intramolecular Cycloadditions:

If the glycinate moiety were modified to contain a dienophile, intramolecular cycloaddition reactions could be envisaged. For instance, attachment of an alkynyl group to the nitrogen of the glycinate could lead to a thermally induced intramolecular Diels-Alder reaction. researchgate.netmdpi.com Studies on analogous (alkynyloxyalkyl)pyrazines have shown that they undergo cyclization to form dihydropyranopyridines. researchgate.net Quaternization of the pyrazine nitrogen can significantly lower the activation energy for these intramolecular cycloadditions. researchgate.net

[3+2] Cycloaddition Reactions:

The pyrazine ring can also be a platform for [3+2] cycloaddition reactions, particularly through the in situ generation of azomethine ylides from N-quaternized pyrazinium salts. nih.govacs.org While not directly involving the pyrazine ring as the 1,3-dipole, the quaternization of the nitrogen atom at position 1 or 4 of the pyrazine ring in this compound would facilitate the generation of an ylide. This ylide could then react with a dipolarophile to form fused heterocyclic systems. For example, the reaction of a pyrazinium ylide with an alkyne can lead to the formation of pyrrolo[1,2-a]pyrazines. nih.govacs.org A tandem [3+2] "click" cycloaddition followed by a 6-exo-cyclization has been used to construct triazole-fused pyrazines from precursors derived from amino acids. rsc.orgrsc.org

Stereochemical Control and Epimerization Studies at the Glycinate Chiral Center

The chiral center at the α-carbon of the glycinate moiety is a critical feature of this compound. Maintaining the stereochemical integrity of this center during synthesis and subsequent reactions is of paramount importance, particularly in the context of its potential applications in biologically active molecules.

Asymmetric Synthesis:

The enantioselective synthesis of α-heteroaryl glycine (B1666218) esters like this compound can be approached through several modern synthetic methodologies. Organocatalytic methods, for example, have been developed for the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with amines, providing access to α-aryl glycines with excellent enantiocontrol. rsc.org Another approach involves the enantioselective α-functionalization of glycine-derived Schiff bases using phase-transfer catalysis or isothiourea catalysis. st-andrews.ac.uk A recently developed visible-light-induced, redox-neutral radical cross-coupling reaction between glycine derivatives and chloropyrazines offers a direct route to α-pyrazinyl glycine derivatives. acs.org

Epimerization:

The α-proton of the glycinate is susceptible to abstraction under basic conditions, which can lead to epimerization (racemization) of the chiral center. The ease of this epimerization is influenced by several factors, including the strength of the base, the temperature, and the nature of the substituents on both the pyrazine ring and the ester group. The electron-withdrawing nature of the pyrazine ring can stabilize the resulting carbanion, potentially increasing the rate of epimerization compared to α-amino acids with electron-donating side chains. nih.gov

In the context of peptide synthesis, it has been shown that coupling of amino acids to N-methylamino acids can be prone to epimerization, especially with strong activating agents and hindered coupling partners. nih.gov While this compound is not a peptide, similar considerations would apply if the ester were to be converted to an amide. The transformation of α-amino acids and small peptides to their corresponding C-terminal ketones without epimerization is a recognized challenge in synthetic chemistry. nih.gov

ConditionEffect on StereochemistryReference
Strong BaseIncreased risk of epimerization nih.gov
Elevated TemperatureIncreased risk of epimerization acs.org
Electron-withdrawing group on α-carbonIncreased susceptibility to epimerization nih.gov
Use of mild coupling reagentsReduced risk of epimerization nih.gov

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Analysis

The investigation of reaction mechanisms for transformations involving this compound would rely heavily on a combination of spectroscopic and kinetic techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the structure of this compound and its reaction products. mdpi.com In cycloaddition reactions, 2D NMR techniques such as COSY, HMBC, and NOESY are invaluable for establishing the regiochemistry and stereochemistry of the cycloadducts. rsc.orgrsc.org For instance, in the formation of triazole-fused pyrazines, key 2D NMR correlations can unambiguously determine the structure of the product. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of products. clockss.org MS can also provide information about fragmentation patterns, which can aid in structure elucidation.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl of the ester and the C=N bonds of the pyrazine ring. researchgate.netrsc.org UV-Vis spectroscopy can be used to study the electronic transitions in the pyrazine ring and to monitor the progress of reactions that involve a change in conjugation. researchgate.netbohrium.com

Kinetic Analysis:

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. For example, by monitoring the disappearance of reactants and the appearance of products over time, the order of the reaction with respect to each reactant can be determined. This information can help to distinguish between different possible mechanistic pathways.

In a study on the prototropic reactions of pyrazine derivatives, the rate of deprotonation of a methyl group on a pyrazinium ion was measured by NMR spectroscopy. cdnsciencepub.com The Brønsted relation was used to correlate the reaction rates with the pKa of the base catalysts, providing insights into the transition state of the reaction. cdnsciencepub.com Similarly, kinetic studies on the visible-light-induced reaction of glycine derivatives with chloropyrazines, including fluorescence quenching experiments and light on/off experiments, helped to establish a radical-based mechanism. acs.org

Design and Synthesis of Derivatives and Analogues of Methyl Pyrazin 2 Ylglycinate

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Probes (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. For pyrazine (B50134) derivatives, SAR studies have revealed that the substitution pattern on the pyrazine ring significantly influences their biological effects. ontosight.ai The introduction of various substituents can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the molecule's interaction with biological targets. ontosight.ai

For instance, the addition of halogen atoms or alkyl groups to the pyrazine ring can enhance the lipophilicity of the derivatives, potentially leading to increased potency by improving membrane permeability and target engagement. ontosight.ai Comprehensive SAR studies on a series of pyrazine derivatives identified compounds with enhanced stabilizing effects on certain protein mutants, highlighting the importance of specific substitutions. dovepress.com For example, the introduction of a methyl group in one derivative significantly increased its stabilizing effect on a particular oncogenic mutant protein. dovepress.com

The following table summarizes the impact of different substituents on the in vitro activity of pyrazin-2-ylglycinate analogues, based on hypothetical SAR data.

Derivative R1 Substitution R2 Substitution In Vitro Activity (IC50, µM)
Analogue 1HH15.2
Analogue 25-ClH8.5
Analogue 36-CH3H10.1
Analogue 45-Br6-CH35.3
Analogue 55-OCH3H18.9

This table illustrates that electron-withdrawing groups like chlorine and bromine at the 5-position tend to increase activity, while an electron-donating methoxy (B1213986) group decreases it. A combination of a halogen and an alkyl group shows a synergistic effect, resulting in the most potent analogue in this hypothetical series. Such studies are crucial for the rational design of more effective biological probes.

Rational Design of Modified Pyrazine Scaffolds

The rational design of novel compounds often involves targeted modifications to the core heterocyclic structure. For methyl pyrazin-2-ylglycinate, this includes altering the substitution patterns on the pyrazine ring and fusing it with other heterocyclic systems to create more complex and conformationally rigid structures.

The biological activity of pyrazine-containing compounds is highly dependent on the nature and position of substituents on the pyrazine ring. ontosight.airesearchgate.net Altering these substitution patterns can lead to significant changes in the molecule's physicochemical properties and its interaction with biological targets. ontosight.ai For example, introducing different functional groups can affect the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its biological function. ontosight.ai

Research has shown that pyrazine derivatives with specific substitutions exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. nih.gov The strategic placement of substituents can enhance the desired activity while minimizing off-target effects. ontosight.ai For instance, a study on pyrazine derivatives as potential anticancer agents found that the presence and position of certain groups on the pyrazine ring were critical for their cytotoxic activity against various cancer cell lines. mdpi.com

The following table provides examples of how different substitution patterns on the pyrazine ring of a hypothetical pyrazin-2-ylglycinate analogue can influence its binding affinity to a target protein.

Analogue Substitution at C3 Substitution at C5 Substitution at C6 Binding Affinity (Kd, nM)
AHHH250
BCH3HH180
CHClH120
DHHF200
ECH3ClH75

These hypothetical data suggest that a methyl group at C3 and a chlorine atom at C5 significantly improve binding affinity compared to the unsubstituted analogue. This systematic approach allows for the optimization of the pyrazine scaffold for a specific biological application.

Fusing the pyrazine ring with other heterocyclic systems is a powerful strategy to create novel chemical entities with unique three-dimensional shapes and electronic properties. mdpi.comnih.gov This approach can lead to compounds with enhanced biological activity and selectivity. Examples of fused pyrazine systems include pyrrolopyrazines, imidazo[1,2-a]pyrazines, and triazolo[1,5-a]pyrazines. mdpi.comnih.govresearchgate.net

The synthesis of these fused systems can be achieved through various methods, such as the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl-1,2,3-triazoles. mdpi.comnih.gov For example, 1,2,3-triazolo[1,5-a]pyrazines can be synthesized, and their derivatives have shown potential in medicinal chemistry as enzyme inhibitors and receptor modulators. mdpi.comnih.gov Similarly, pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, a fused system of pyrrole (B145914) and pyrazine, has been recognized for its diverse biological activities. Modifications to the pyrazine ring within this fused system can significantly influence its biological activity.

The table below presents a selection of fused pyrazine ring systems and their potential (hypothetical) applications as in vitro biological probes.

Fused Ring System Parent Heterocycle Potential Application
Pyrrolo[1,2-a]pyrazinePyrroleKinase Inhibition Assay
Imidazo[1,2-a]pyrazineImidazoleFluorescent Probe for Ion Sensing
Triazolo[4,5-b]pyrazineTriazoleG-protein Coupled Receptor (GPCR) Ligand
Pteridine (Pyrazino[2,3-d]pyrimidine)PyrimidineDihydrofolate Reductase (DHFR) Inhibitor Screening

These examples demonstrate the versatility of fused pyrazine systems in generating diverse molecular architectures for various biological investigations.

Glycinate (B8599266) Side Chain Modifications and Homologation

Modifications to the glycinate side chain of this compound offer another avenue for creating structural diversity and modulating biological activity. These changes can include altering the ester group, replacing the amino acid, or extending the side chain (homologation).

Altering the ester group, for example, by replacing the methyl group with ethyl, tert-butyl, or benzyl (B1604629) groups, can impact the compound's solubility, stability, and cell permeability. The synthesis of various ester derivatives can be achieved through standard esterification or transesterification reactions.

Replacing the glycine (B1666218) moiety with other amino acids introduces different side chains (R groups), which can lead to new interactions with biological targets. For instance, using alanine (B10760859) would introduce a methyl group, while phenylalanine would add a benzyl group, each conferring distinct steric and electronic properties. The Ugi five-center four-component reaction (U-5C-4CR) is a powerful tool for synthesizing such derivatives, allowing for the incorporation of a wide range of amino acids and other building blocks in a single step. nih.govresearchgate.net

Homologation, the process of extending the side chain by one or more methylene (B1212753) units, can alter the flexibility and reach of the side chain, potentially allowing it to access different binding pockets on a target protein.

The following table illustrates hypothetical examples of glycinate side chain modifications and their potential impact on cell permeability.

Modification Structure of Side Chain Predicted Cell Permeability
Ester Modification
Ethyl Ester-CH(NH2)COOCH2CH3Moderate
tert-Butyl Ester-CH(NH2)COOC(CH3)3High
Amino Acid Substitution
Alanine Analogue-CH(CH3)NH2Moderate
Phenylalanine Analogue-CH(CH2Ph)NH2High
Homologation
β-Alanine Analogue-CH2CH(NH2)COOCH3Low

These examples highlight how modifications to the glycinate side chain can be used to systematically tune the properties of the parent compound.

Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into a molecule can be a powerful strategy to enhance its binding affinity and selectivity for a biological target. nih.goviwu.edu By reducing the number of accessible conformations, the molecule can be locked into a bioactive conformation, leading to a more favorable interaction with its target. iwu.edu

For this compound, conformational constraints can be introduced by incorporating the glycinate side chain into a cyclic system or by creating a rigid bicyclic or polycyclic structure. mdpi.com For example, the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives, which are conformationally constrained, has been reported. mdpi.com Structure-based design is often employed to create these rigid analogues, ensuring that the constrained conformation is compatible with the target's binding site. nih.gov

The following table presents some strategies for creating conformationally constrained analogues of this compound and their intended effects.

Strategy Description Intended Effect
Cyclization of Side Chain Forming a lactam by cyclizing the glycinate side chain with a substituent on the pyrazine ring.Restricts the rotation of the side chain, leading to a more defined orientation.
Introduction of a Bridged System Creating a bicyclic system by bridging two positions on the pyrazine ring.Reduces the overall flexibility of the pyrazine scaffold.
Fusion with a Rigid Ring Fusing the pyrazine ring with a rigid aromatic or aliphatic ring system.Creates a planar and rigid structure, limiting conformational freedom.

These strategies can lead to the development of highly potent and selective biological probes by optimizing the molecule's shape and pre-organizing it for binding.

Combinatorial Library Synthesis and High-Throughput Screening for Academic Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable tool in academic research for the discovery of novel bioactive compounds. researchgate.netnih.govnih.gov This approach allows for the rapid synthesis and evaluation of large numbers of diverse compounds, significantly accelerating the pace of discovery. figshare.commdpi.com

For this compound, combinatorial libraries can be generated by systematically varying the substituents on the pyrazine ring, modifying the glycinate side chain, and introducing different fused ring systems. researchgate.netfigshare.com Liquid-phase combinatorial synthesis has emerged as an efficient method for creating such libraries. researchgate.net The resulting libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. nih.govmdpi.com

The following table outlines a hypothetical combinatorial library design based on the this compound scaffold.

Diversity Point 1 (Pyrazine Ring) Diversity Point 2 (Glycinate Ester) Diversity Point 3 (Amino Acid) Library Size
5 different substituents (H, Cl, CH3, F, Br)3 different esters (Methyl, Ethyl, Benzyl)10 different amino acids5 x 3 x 10 = 150 compounds

This library of 150 distinct compounds could then be subjected to HTS to identify molecules that, for example, inhibit a particular enzyme or modulate a specific receptor. This unbiased approach can lead to the discovery of unexpected structure-activity relationships and novel starting points for further optimization. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a detailed map of the molecular structure can be constructed.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

¹H NMR Spectroscopy : The proton NMR spectrum of methyl pyrazin-2-ylglycinate reveals distinct signals for each unique proton environment. The protons on the pyrazine (B50134) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The methoxy (B1213986) group protons (-OCH₃) will present as a singlet, typically in the range of δ 3.5-4.0 ppm. The chemical shift of the alpha-proton on the glycinate (B8599266) moiety will also be in a characteristic region, influenced by the adjacent pyrazine ring and ester group.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment. libretexts.org Carbons in the pyrazine ring will resonate at lower field (typically δ 120-160 ppm). libretexts.org The carbonyl carbon of the ester group is characteristically found at a very low field (δ 160-180 ppm). libretexts.org The carbon of the methoxy group will appear at a higher field, generally in the δ 50-60 ppm range.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can offer valuable insights into the electronic structure of the pyrazine ring. The chemical shifts of the nitrogen atoms can confirm their presence within the heterocyclic system and provide information about their hybridization and bonding.

| Hypothetical ¹H NMR Data for this compound (in CDCl₃) | | :--- | :--- | | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | | ~8.7 | s | 1H | Pyrazine H | | ~8.5 | d | 1H | Pyrazine H | | ~8.4 | d | 1H | Pyrazine H | | ~5.2 | s | 1H | α-CH | | ~3.8 | s | 3H | -OCH₃ |

| Hypothetical ¹³C NMR Data for this compound (in CDCl₃) | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | ~170 | C=O (ester) | | ~150 | Pyrazine C | | ~148 | Pyrazine C | | ~145 | Pyrazine C | | ~65 | α-C | | ~53 | -OCH₃ |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular structure by showing how different nuclei are connected.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the pyrazine ring, helping to assign their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu This is a powerful tool for definitively assigning which protons are attached to which carbons. youtube.com For example, it would show a cross-peak between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for connecting different parts of the molecule. github.io For instance, an HMBC spectrum could show a correlation from the alpha-proton of the glycinate moiety to the carbonyl carbon and to carbons within the pyrazine ring, thus confirming the connectivity of these fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of the parent ion, which allows for the determination of the molecular formula. mdpi.com By comparing the experimentally measured mass with the calculated masses of possible formulas, the elemental composition can be confidently established. nih.gov For this compound (C₇H₈N₂O₂), HRMS would confirm the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the parent ion is isolated and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the pyrazine ring. This pattern serves as a fingerprint for the molecule, confirming its identity.

| Hypothetical HRMS and MS/MS Data for this compound | | :--- | :--- | | Analysis | Expected Result | | HRMS (ESI+) | [M+H]⁺ ion with a mass corresponding to the exact mass of C₇H₉N₂O₂⁺. | | MS/MS Fragmentation | Fragments corresponding to the loss of •OCH₃, CO, and cleavage of the pyrazine ring. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy : In FT-IR spectroscopy, a sample is irradiated with infrared light, and the absorption of light at specific frequencies corresponds to the vibrational energies of different functional groups. upi.edu For this compound, the FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-N stretching vibrations of the pyrazine ring would appear in the fingerprint region (below 1500 cm⁻¹), along with C-H bending vibrations. The C-O stretch of the ester would also be present.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The pyrazine ring, being relatively symmetric, would likely show strong signals in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

| Hypothetical Vibrational Spectroscopy Data for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | Technique | | ~3100-3000 | Aromatic C-H Stretch | FT-IR, Raman | | ~2950 | Aliphatic C-H Stretch (-OCH₃) | FT-IR, Raman | | ~1740 | C=O Stretch (Ester) | FT-IR | | ~1600-1450 | C=C and C=N Ring Stretching | FT-IR, Raman | | ~1250 | C-O Stretch (Ester) | FT-IR | | ~1020 | Ring Breathing Mode | Raman |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable for investigating the three-dimensional structure of chiral molecules by measuring their interaction with polarized light. creative-proteomics.com These non-destructive techniques provide crucial information on the absolute configuration and conformational properties of enantiomers. researchgate.net

Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. libretexts.org This property, known as optical activity, is a hallmark of chiral substances. The specific rotation ([α]) is a characteristic physical constant for an enantiomerically pure compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration). libretexts.orgwikipedia.org For a pair of enantiomers, they will rotate the plane of polarization by the same magnitude but in opposite directions (clockwise, dextrorotatory, +; or counterclockwise, levorotatory, -). wikipedia.org

The measurement of optical rotation is fundamental for determining the enantiomeric excess (e.e.) of a sample. By comparing the observed rotation of a mixture to the known specific rotation of the pure enantiomer, the percentage of the excess enantiomer can be quantified. wikipedia.org The absolute configuration of a molecule can often be assigned by comparing the sign of its rotation (+ or -) to literature values of structurally related compounds or by using computational prediction methods. researchgate.net It is crucial to note that the specific rotation can be highly dependent on the solvent used, as solvent-solute interactions, such as hydrogen bonding, can significantly influence the measurement. researchgate.netnih.gov

While specific experimental values for the optical rotation of this compound enantiomers are not prominently available in the reviewed literature, the following table illustrates how such data would be presented, which is critical for its stereochemical quality control.

Table 1. Hypothetical Optical Rotation Data Presentation for this compound Enantiomers
EnantiomerFormulaSpecific Rotation [α]D20Concentration (c)Solvent
(S)-Methyl pyrazin-2-ylglycinateC7H9N3O2Hypothetical Positive Value (e.g., +X.X°)1 g/100 mLMethanol
(R)-Methyl pyrazin-2-ylglycinateC7H9N3O2Hypothetical Negative Value (e.g., -X.X°)1 g/100 mLMethanol

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comjascoinc.com The resulting CD spectrum provides detailed information about the secondary and tertiary structure of molecules. researchgate.net In the far-UV region (190-250 nm), CD is sensitive to the peptide bond environment, while the near-UV region (250-350 nm) provides insight into the environment of aromatic chromophores. jascoinc.comresearchgate.net

For α-amino acid esters like this compound, CD spectroscopy is a valuable tool for assigning absolute configuration. A specific method involves forming complexes of the amino acid ester with an NMR shift reagent, such as Europium(III)-tris-(1,1,1,2,2,3,3)-heptafluoro-7,7-dimethyl-4-6-octanedione (Eu(fod)₃), in a suitable solvent like chloroform. nih.gov These complexes exhibit characteristic CD spectral patterns, known as Cotton effects, in the 280-350 nm region. An empirical rule has been established where L-series amino acid esters show a positive CD band around 310 nm followed by a negative band between 280-290 nm. nih.gov The D-isomers exhibit the mirror-image spectrum. nih.gov This provides a rapid and sensitive method for determining the absolute configuration at the α-carbon. nih.gov

Table 2. Expected CD Spectral Patterns for Eu(fod)₃ Complexes of this compound Enantiomers
Enantiomer ConfigurationApproximate WavelengthExpected Sign of Cotton EffectReference Methodology
(S)-Configuration (L-series)~310 nmPositive (+)Based on empirical rules for α-amino acid esters. nih.gov
~280-290 nmNegative (-)
(R)-Configuration (D-series)~310 nmNegative (-)Based on empirical rules for α-amino acid esters. nih.gov
~280-290 nmPositive (+)

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are vital for assessing chemical purity (the absence of other compounds) and enantiomeric purity (the excess of one enantiomer over the other).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. For assessing the chemical purity of this compound, a reversed-phase (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Impurities are separated from the main compound based on their differential partitioning between the stationary and mobile phases, and are detected, commonly by a UV detector, as they elute from the column. iaea.org

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it an advanced alternative for purity testing. lcms.cz

Table 3. Representative RP-HPLC Method for Chemical Purity Analysis of this compound
ParameterCondition
Column C18 (Octadecyl silica), e.g., 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at ~275 nm (based on pyrazine chromophore) mdpi.com
Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. libretexts.org Given that methyl esters are generally more volatile than their corresponding carboxylic acids, GC is a suitable method for analyzing this compound. The sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas (mobile phase), such as helium or nitrogen. libretexts.org Separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column wall. libretexts.org For pyrazine compounds, capillary columns with stationary phases like polysiloxanes (e.g., SE-30, DB-WAX) are commonly used. researchgate.netopenagrar.de

Table 4. Plausible Gas Chromatography Method for Analysis of this compound
ParameterCondition
Column Fused silica (B1680970) capillary column, e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow rate (e.g., 1.2 mL/min) researchgate.net
Injector Temperature 250 °C researchgate.net
Oven Program e.g., Initial temp 60 °C, ramp at 10 °C/min to 240 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

To separate enantiomers and determine the enantiomeric excess (e.e.) of a chiral compound, chromatography must be performed in a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). merckmillipore.com CSPs are designed with a chiral selector immobilized onto a solid support (e.g., silica). The separation of enantiomers occurs because they form transient diastereomeric complexes with the chiral selector that have different energies of interaction, leading to different retention times. e3s-conferences.org

For α-amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are highly effective. nih.govscielo.org.mx The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is critical for achieving optimal separation. mz-at.de By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. nih.govresearchgate.net Chiral GC columns, often based on derivatized cyclodextrins, can also be used for the enantiomeric separation of volatile chiral compounds.

Table 5. Proposed Chiral HPLC Method for Enantiomeric Separation of this compound
ParameterCondition
Column (CSP) Cellulose or Amylose derivative, e.g., CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) mz-at.de
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min mz-at.de
Detection UV at ~275 nm
Expected Outcome Baseline separation of (R)- and (S)-Methyl pyrazin-2-ylglycinate peaks, allowing for quantification of enantiomeric excess.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine the energy and wavefunction of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular property predictions.

For pyrazine (B50134) derivatives, DFT studies are crucial for understanding their geometry, stability, and electronic characteristics. Calculations on related compounds like methyl pyrazine-2-carboxylate (B1225951) show that the molecule is approximately planar, which suggests an efficient π-conjugation system across the pyrazine ring and the ester group. nih.gov DFT studies on similar pyrazine derivatives predict properties such as the dipole moment, which is estimated to be around 3.5 D, with partial negative charges localized on the nitrogen atoms and the carbonyl oxygen. This polarity is critical for intermolecular interactions.

DFT calculations can also determine a variety of molecular descriptors that are essential for interpreting molecular behavior. These include:

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazine derivatives, the nitrogen atoms typically represent sites of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. researchgate.net

Below is a table illustrating typical electronic properties that can be calculated for pyrazine derivatives using DFT methods. researchgate.net

Calculated PropertyTypical Value/Information for Pyrazine DerivativesSignificance
HOMO Energy -6 to -8 eVIndicates electron-donating ability.
LUMO Energy -1 to -3 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4 to 6 eVRelates to chemical stability and reactivity.
Dipole Moment (µ) 2 to 4 DMeasures overall polarity, influencing solubility and intermolecular forces.
NBO Charges Negative charges on N and O atomsIdentifies sites for electrophilic attack and hydrogen bonding.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2) fall into this category.

These methods are particularly powerful for predicting spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. chemrxiv.org Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. While computationally more demanding than DFT, ab initio methods can provide highly accurate results for smaller molecules or serve as a benchmark for DFT calculations. semanticscholar.org

Conformational Analysis and Molecular Dynamics Simulations

Methyl pyrazin-2-ylglycinate possesses several rotatable bonds, particularly around the glycinate (B8599266) side chain. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation can reveal:

Conformational Landscape: By sampling different molecular conformations over time, MD can identify the most populated and energetically favorable states.

Flexibility and Dynamics: It shows how different parts of the molecule move and fluctuate, providing insight into its flexibility. Studies on pyrazine itself have used MD to investigate its dynamics after electronic excitation. researchgate.net

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and behavior of the solute.

Interaction Dynamics: When studying the interaction of a ligand with a protein, MD simulations can show how the ligand binds, how the protein-ligand complex behaves over time, and the stability of the interaction. researchgate.net Research on other complex glycinate esters has used MD to understand conformational preferences. semanticscholar.org

Molecular Docking and Ligand-Target Interaction Studies (Limited to Mechanistic Understanding in In Vitro Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. The primary goal is to understand the binding mode and affinity, which is crucial for interpreting in vitro assay results.

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions.

For pyrazine derivatives, docking studies have been used to understand their binding to various enzymes. nih.govfrontiersin.org These studies reveal crucial interactions like:

Hydrogen Bonds: Often formed between the pyrazine nitrogen atoms or carbonyl oxygen and amino acid residues in the receptor's active site. sioc-journal.cn

Hydrophobic Interactions: The pyrazine ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic pyrazine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table summarizes typical interactions observed in docking studies of pyrazine-like compounds with protein targets.

Interaction TypeLigand Group InvolvedReceptor Amino Acid Examples
Hydrogen Bond Pyrazine Nitrogens, Carbonyl OxygenSerine, Threonine, Aspartate, Glutamate
Hydrophobic Pyrazine Ring, Methyl GroupLeucine, Valine, Isoleucine, Alanine (B10760859)
Pi-Pi Stacking Pyrazine RingPhenylalanine, Tyrosine, Tryptophan
Cation-Pi Pyrazine RingLysine, Arginine

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly DFT, are instrumental in mapping out the pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Identifying the structure of the transition state provides insight into the geometry of the molecules as bonds are being broken and formed. Studies on related nitriles like pyrazine-2,3-dicarbonitrile (B77751) have utilized DFT to investigate curing mechanisms and reactivity. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for In Vitro Studies

QSPR and QSAR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are typically expressed as mathematical equations.

The general workflow for a QSAR study is:

Data Set Collection: A series of structurally related compounds (e.g., various pyrazine derivatives) with measured biological activity (e.g., IC₅₀ values from an in vitro assay) is assembled. tandfonline.com

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of the molecule's structure) are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the descriptors to the biological activity. semanticscholar.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For pyrazine derivatives, QSAR studies have been successfully applied to model various activities, including tuberculostatic and anticancer effects. researchgate.netasianpubs.org These studies often find that a combination of electronic (e.g., charges, dipole moment) and steric/hydrophobic (e.g., molar refractivity, logP) descriptors are critical for activity. asianpubs.org A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Academic Applications of Methyl Pyrazin 2 Ylglycinate Strictly Non Clinical

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Methyl pyrazin-2-ylglycinate serves as a valuable, bifunctional building block in organic synthesis, prized for its pyrazine (B50134) core, which imparts unique electronic and steric properties, and its amino ester functionality, which allows for a variety of chemical transformations. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in pharmacologically active compounds and natural products. The α-amino ester group provides a handle for elaboration into more complex structures.

The strategic placement of the amino and ester groups on the methylene (B1212753) carbon attached to the pyrazine ring at the 2-position makes it a key intermediate. Its structure allows for reactions such as N-acylation, N-alkylation, saponification of the ester, and various coupling reactions. These transformations enable the construction of larger, more complex molecules, leveraging the pyrazine moiety as a central structural element.

Precursor in Peptide and Peptidomimetic Synthesis

The α-amino ester structure of this compound makes it an analogue of natural α-amino acids, positioning it as a key precursor for incorporation into peptide chains. In peptide synthesis, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with the N-terminus of another amino acid or peptide. Alternatively, the free amino group can be coupled with the C-terminus of a peptide, allowing for its integration at various positions within a peptide sequence.

The incorporation of this non-natural, heteroaromatic amino acid can introduce conformational constraints and novel intermolecular interactions, which are desirable in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The pyrazine ring can act as a bioisostere for other aromatic or heteroaromatic systems, potentially influencing receptor binding and selectivity.

Intermediate for Heterocyclic Compound Synthesis (e.g., Pyrazines, Piperazines)

This compound is a foundational intermediate for the synthesis of more complex heterocyclic systems. The existing pyrazine ring can be further functionalized, or the amino ester portion can be utilized to construct new rings. For instance, condensation reactions involving the amino group and the ester (or its corresponding acid/amide) can lead to the formation of fused heterocyclic systems.

A significant application is in the synthesis of piperazine (B1678402) derivatives. The piperazine ring is a saturated six-membered heterocycle containing two nitrogen atoms, and it is a privileged scaffold in medicinal chemistry. Through reduction of the pyrazine ring of this compound or its derivatives, substituted piperazines can be obtained. This transformation provides access to chiral piperazines that are valuable intermediates for drug discovery.

PrecursorReaction TypeResulting Heterocycle
This compoundPeptide CouplingPyrazine-containing Peptide
This compoundRing ReductionSubstituted Piperazine
This compoundCondensationFused Pyrazine Heterocycle

Investigation of In Vitro Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of this compound are investigated in non-clinical, in vitro settings to understand their interactions with biological macromolecules. The pyrazine moiety is capable of participating in various non-covalent interactions, including hydrogen bonding (acting as an acceptor), π-stacking, and hydrophobic interactions, which are crucial for binding to enzyme active sites or receptor pockets.

Characterization of Binding Modes and Affinities

In academic research, molecules derived from this compound are studied to characterize how they bind to specific protein targets. Techniques such as X-ray crystallography and computational docking simulations are employed to visualize the binding orientation (mode) and identify key interactions between the compound and the protein's amino acid residues. The binding affinity, a measure of the strength of this interaction, is quantified using assays that determine constants like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These studies help in establishing structure-activity relationships (SAR), which guide the design of more potent and selective molecules.

Mechanistic Studies of Biological Activity in Cell-Free Systems

Mechanistic studies in cell-free systems, such as purified enzyme preparations or isolated receptor assays, are conducted to elucidate how these compounds exert their effects at a molecular level. For enzyme inhibitors, researchers determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing kinetic data. These cell-free assays are critical for confirming that the observed biological activity is a direct result of the compound interacting with its intended target, without the complexities of cellular transport, metabolism, or off-target effects.

Research AreaTechniqueData ObtainedPurpose
Binding CharacterizationX-ray Crystallography3D structure of compound-protein complexVisualize binding mode and interactions
Binding CharacterizationIn Vitro Binding AssaysKi, IC50 valuesQuantify binding affinity and potency
Mechanistic StudiesEnzyme KineticsMode of inhibitionUnderstand how the compound inhibits the enzyme

Exploration in Catalysis as Chiral Ligands or Organocatalysts

The inherent chirality of this compound (when prepared in an enantiomerically pure form) and its multiple coordination sites (the two pyrazine nitrogens, the amino nitrogen, and the carbonyl oxygen) make it an attractive scaffold for applications in asymmetric catalysis.

When used as a chiral ligand, the molecule can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. The resulting metal-ligand complex can catalyze reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions, leading to the preferential formation of one enantiomer of the product.

Potential Applications in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)

While direct research on the applications of this compound in advanced materials science is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule suggest significant potential in polymer and supramolecular chemistry. The pyrazine ring, with its aromaticity and nitrogen atoms, alongside the reactive glycinate (B8599266) moiety, provides a versatile platform for the design of novel materials. The potential applications can be extrapolated from studies on analogous pyrazine-containing compounds.

The incorporation of pyrazine units into polymer backbones can lead to materials with applications in electronics and energy storage. For example, poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has been investigated as a cathode material for fast-charge batteries, showcasing the potential of pyrazine polymers in energy applications. osti.gov The electron-deficient nature of the pyrazine sites in PHATN allows for reversible reactions with metal ions, which is crucial for battery performance. osti.gov

In the realm of supramolecular chemistry , the pyrazine moiety is a well-established building block for the construction of complex, self-assembled architectures. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have tunable structures and properties, with potential applications in gas storage, catalysis, and sensing.

Pyrazine-based tectons, or building blocks, have been designed to self-assemble into intricate two- and three-dimensional structures through non-covalent interactions such as hydrogen bonding and halogen bonding. rsc.orgnih.gov The predictable nature of these interactions allows for the rational design of supramolecular assemblies with specific geometries and functionalities. rsc.org For example, pyrazine-derived molecules with pyridine (B92270) pendants have been shown to form polymorphic self-assembled monolayers on surfaces, which is a critical step toward the development of surface-supported functional molecular devices. nih.gov

The ability of pyrazine derivatives to form J-aggregates, a specific type of molecular arrangement with unique photophysical properties, has also been demonstrated. nih.gov Tetrachlorophenazine, a pyrazine-containing acene, forms gels that exhibit a strong, red-shifted emission due to the formation of J-aggregates, indicating potential applications in organic electronics and photonics. nih.gov

Given these examples, this compound, with its combination of a pyrazine core and a glycinate functional group, could potentially be explored for:

Polymer Synthesis: The amine and ester functionalities of the glycinate group could be utilized in polycondensation reactions to create novel polyamides or polyesters with the pyrazine unit integrated into the polymer backbone. These polymers might exhibit enhanced thermal stability and specific electronic properties due to the pyrazine moiety.

Coordination Polymers: The nitrogen atoms of the pyrazine ring and potentially the oxygen or nitrogen atoms of the glycinate group could serve as coordination sites for metal ions, leading to the formation of new coordination polymers with interesting structural and functional properties.

Supramolecular Assembly: The molecule possesses sites for hydrogen bonding (the N-H group) and potential π-π stacking interactions (the pyrazine ring), which could be exploited to create self-assembled supramolecular structures in the solid state or in solution.

Further research into the reactivity and self-assembly behavior of this compound is necessary to fully realize its potential in advanced materials science.

Research Findings on Analogous Pyrazine-Based Materials

Properties of Biobased Pyrazine-Containing Polyesters acs.org
Pyrazine MonomerDiol ComonomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td,5%) (°C)
Dimethyldipropionic acid pyrazine (DMDPP)Ethylene glycol58195365
Dimethyldipropionic acid pyrazine (DMDPP)1,4-Butanediol35155370
Dimethyldipropionic acid pyrazine (DMDPP)1,6-Hexanediol22130375
Dipropionic acid pyrazine (DPP)Ethylene glycol75220360
Dipropionic acid pyrazine (DPP)1,4-Butanediol55180365
Performance of a Pyrazine-Based Polymer in Battery Applications osti.gov
Battery TypeCathode MaterialReversible CapacityCycle Life
Na-ionPoly(hexaazatrinaphthalene) (PHATN)220 mAh g-1-
Mg-ionPoly(hexaazatrinaphthalene) (PHATN)110 mAh g-1after 200 cycles
Al-ionPoly(hexaazatrinaphthalene) (PHATN)92 mAh g-1after 100 cycles
Supramolecular Assemblies of Pyrazine Derivatives
Pyrazine DerivativeSelf-Assembly Driving ForceResulting StructurePotential Application
Pyrazine with pyridine pendantsHydrogen Bonding2D Polymorphic Monolayers nih.govMolecular Devices nih.gov
Tetrachlorophenazineπ-π StackingJ-aggregates in a gel nih.govOrganic Electronics nih.gov
Pyrazine-based tectonsCoordination with metal ionsSupramolecular hexagons rsc.orgNanomaterials rsc.org

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Stereoselective Synthetic Methodologies

A significant hurdle in the advancement of pyrazin-2-ylglycinate chemistry is the development of efficient and highly stereoselective synthetic routes. The chirality of the α-carbon in the glycinate (B8599266) portion of the molecule necessitates precise control over stereochemistry, which is crucial for its potential biological applications. Future research should focus on asymmetric catalysis to produce enantiomerically pure forms of methyl pyrazin-2-ylglycinate. researchgate.netmdpi.com

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

Catalytic Approach Potential Advantages Potential Challenges
Transition Metal Catalysis High efficiency, broad substrate scope Metal contamination, ligand synthesis
Organocatalysis Metal-free, environmentally benign Catalyst loading, reaction times

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme stability, substrate specificity |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The adoption of advanced synthetic technologies such as flow chemistry and automated synthesis platforms presents a promising avenue for the synthesis of this compound and its derivatives. nih.govmdpi.com Continuous flow processes can offer enhanced reaction control, improved safety, and greater scalability compared to traditional batch methods. nih.govrsc.org For the synthesis of pyrazine-containing compounds, flow chemistry can enable precise control over reaction parameters, potentially leading to higher yields and purities. nih.govrsc.org

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of α-amino esters. chimia.chresearchgate.net By systematically varying reagents, catalysts, and reaction parameters, these systems can rapidly identify optimal conditions for the synthesis of this compound. The integration of artificial intelligence and machine learning with these automated systems could further enhance the efficiency of synthesis planning and execution. moleculemaker.org

Comprehensive Elucidation of Structure-Reactivity Relationships

A fundamental understanding of the structure-reactivity relationships of this compound is currently lacking. Systematic studies are needed to probe how modifications to the pyrazine (B50134) ring or the glycinate moiety influence the compound's chemical reactivity and physical properties. For instance, investigating the electronic effects of substituents on the pyrazine ring could provide insights into its reactivity in various chemical transformations.

Quantitative structure-activity relationship (QSAR) studies on a library of pyrazin-2-ylglycinate derivatives could reveal correlations between structural features and specific activities, guiding the design of new molecules with desired properties. nih.gov Computational modeling and density functional theory (DFT) calculations can complement experimental studies by providing a deeper understanding of the molecule's electronic structure and reactivity. nih.gov

Expanding the Scope of Academic Applications in Interdisciplinary Research

The unique structural features of this compound make it a compelling candidate for a variety of interdisciplinary research applications. Its pyrazine core is a key component in many biologically active compounds, suggesting potential applications in medicinal chemistry. nih.govsemanticscholar.org Future research could explore its use as a scaffold for the development of novel therapeutic agents. The hybridization of the pyrazine moiety with natural products has shown promise in generating derivatives with enhanced pharmacological activities. mdpi.com

In materials science, the pyrazine ring's electronic properties could be exploited in the design of novel organic electronic materials. Furthermore, its ability to act as a ligand for metal ions opens up possibilities in coordination chemistry and catalysis. Exploring these and other potential applications will require collaborative efforts across different scientific disciplines.

Addressing Scalability and Cost-Effectiveness in Academic Synthesis

For this compound to be widely adopted in academic research, challenges related to the scalability and cost-effectiveness of its synthesis must be addressed. While laboratory-scale synthesis may be feasible, scaling up to produce gram quantities or more for extensive studies can be a significant bottleneck.

Future research should focus on developing synthetic routes that are not only efficient but also utilize readily available and inexpensive starting materials. Process optimization to minimize the number of synthetic steps, reduce waste, and simplify purification procedures will be crucial. A thorough cost analysis of different synthetic routes will be necessary to identify the most economically viable approach for academic laboratories. The development of robust and scalable synthetic protocols will be essential to facilitate broader exploration of this promising compound's potential.

Q & A

Q. Q1. What are the standard synthetic protocols for Methyl pyrazin-2-ylglycinate, and how can reproducibility be ensured?

Methodological Answer : The synthesis typically involves condensation of pyrazine derivatives with glycine esters under controlled conditions. Key steps include:

  • Reagent purity : Use anhydrous solvents and rigorously purified starting materials (e.g., 2-methylpyrazine derivatives as precursors) .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Reproducibility : Document exact molar ratios, temperature (±1°C precision), and inert atmosphere conditions (e.g., nitrogen flow). For detailed experimental protocols, follow guidelines from Beilstein Journal of Organic Chemistry on documenting synthesis steps in the "Experimental" section .

Q. Q2. How should researchers handle safety risks associated with this compound during laboratory synthesis?

Methodological Answer :

  • Exposure control : Use fume hoods and closed systems to minimize inhalation or skin contact. Refer to safety data sheets (SDS) for hazard classification (e.g., flammability, irritation risks) .
  • First aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact, followed by medical consultation. Ensure SDS is accessible during experiments .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal, adhering to institutional guidelines.

Q. Q3. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure. Compare chemical shifts with analogous pyrazine derivatives (e.g., 2-methylpyrazine-d6_6 for deuterated studies) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and pyrazine ring vibrations. Cross-reference with published spectra of structurally related compounds .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer :

  • Refinement tools : Use SHELX programs (e.g., SHELXL) for structure solution. Adjust parameters like thermal displacement (B-factors) to account for disorder .
  • Validation metrics : Check R-factors (<5% for high-quality data) and residual electron density maps. Contradictions often arise from twinning or incomplete data—repeat data collection at higher resolution if needed .
  • Cross-validation : Compare with computational models (e.g., DFT-optimized geometries) to identify outliers.

Q. Q5. What strategies optimize reaction yields when synthesizing this compound analogs under varying conditions?

Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, evaluate Pd/C vs. enzyme-catalyzed esterification .
  • Kinetic studies : Monitor activation energy via Arrhenius plots to identify rate-limiting steps.
  • Contradiction analysis : If yields drop unexpectedly, test for side reactions (e.g., hydrolysis of the ester group) using LC-MS .

Q. Q6. How can researchers address conflicting biological activity data for this compound in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance of activity differences. Ensure sample sizes are sufficient for power analysis .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare results with literature on pyrazine glycinate analogs. Discrepancies may arise from assay variability (e.g., cell-line specificity) .

Q. Q7. What advanced computational methods validate the electronic properties of this compound?

Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Cross-validate with experimental IC50_{50} values .
  • Data reconciliation : If computational and experimental dipole moments conflict, re-examine solvent effects or basis set limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.